Cas no 1170867-35-2 (N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)

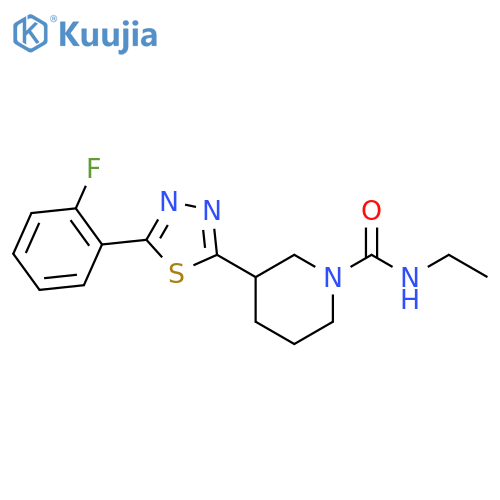

1170867-35-2 structure

商品名:N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

- SR-01000922829-1

- N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

- 1170867-35-2

- F5495-0123

- SR-01000922829

- N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

- AKOS024511116

-

- インチ: 1S/C16H19FN4OS/c1-2-18-16(22)21-9-5-6-11(10-21)14-19-20-15(23-14)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,18,22)

- InChIKey: DGQAWVDPEXAZBK-UHFFFAOYSA-N

- ほほえんだ: S1C(C2C=CC=CC=2F)=NN=C1C1CN(C(NCC)=O)CCC1

計算された属性

- せいみつぶんしりょう: 334.12636058g/mol

- どういたいしつりょう: 334.12636058g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 414

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5495-0123-1mg |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-25mg |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 25mg |

$163.5 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-40mg |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 40mg |

$210.0 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-4mg |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 4mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-10μmol |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 10μmol |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-3mg |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 3mg |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-5μmol |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 5μmol |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-15mg |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 15mg |

$133.5 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-2μmol |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 2μmol |

$85.5 | 2023-09-10 | ||

| Life Chemicals | F5495-0123-20μmol |

N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

1170867-35-2 | 20μmol |

$118.5 | 2023-09-10 |

N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide 関連文献

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

1170867-35-2 (N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬